molecular formula C23H20BrN3O2 B11108622 N-(2-{2-[(E)-1-(4-Bromophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide

N-(2-{2-[(E)-1-(4-Bromophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide

Cat. No.: B11108622
M. Wt: 450.3 g/mol
InChI Key: KVSLANRGBKGWHE-CVKSISIWSA-N
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Description

N-(2-{2-[(E)-1-(4-Bromophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a bromophenyl group, a hydrazino group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(E)-1-(4-Bromophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide typically involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2,2-diphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine or triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(E)-1-(4-Bromophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-(2-{2-[(E)-1-(4-Bromophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{2-[(E)-1-(4-Bromophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{2-[(E)-1-(4-Bromophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide is unique due to its specific structural features, such as the presence of both a bromophenyl group and a diphenylacetamide moiety.

Properties

Molecular Formula

C23H20BrN3O2

Molecular Weight

450.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H20BrN3O2/c24-20-13-11-17(12-14-20)15-26-27-21(28)16-25-23(29)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,22H,16H2,(H,25,29)(H,27,28)/b26-15+

InChI Key

KVSLANRGBKGWHE-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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